Oxadimedine hydrochloride
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Overview
Description
Oxadimedine hydrochloride is a chemical compound with the molecular formula C18H22ClN3O It is known for its unique structure, which includes a benzoxazole ring, a benzyl group, and a dimethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxadimedine hydrochloride typically involves the reaction of 1,2-ethanediamine with benzoxazole and benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as glycine . The reaction conditions include maintaining the temperature at room temperature (25°C) and stirring the mixture until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction .
Chemical Reactions Analysis
Types of Reactions: Oxadimedine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as bromine or chlorine are used for substitution reactions.
Major Products:
Oxidation: Oximes and hydrazones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Oxadimedine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxadimedine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole ring structure and have similar chemical properties.
Benzylamine derivatives: These compounds have a benzyl group and exhibit similar reactivity.
Dimethylaminoethyl derivatives: These compounds contain the dimethylaminoethyl chain and show comparable chemical behavior.
Uniqueness: Oxadimedine hydrochloride stands out due to its unique combination of the benzoxazole ring, benzyl group, and dimethylaminoethyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
6314-69-8 |
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Molecular Formula |
C18H22ClN3O |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C18H21N3O.ClH/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18;/h3-11H,12-14H2,1-2H3;1H |
InChI Key |
JOKATFFVOZHQLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
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